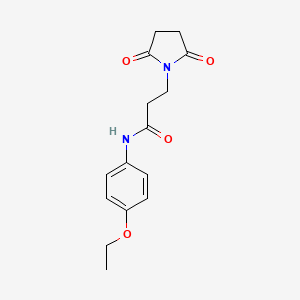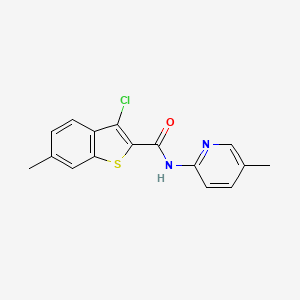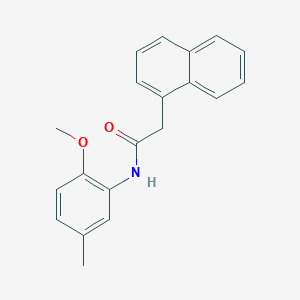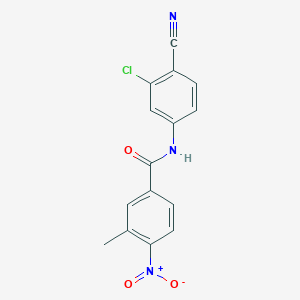![molecular formula C15H10Cl2F3NO B5694080 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide is a chemical compound that has attracted significant attention in scientific research for its potential applications in the field of pharmacology. This compound is a member of the benzamide family and has been shown to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory activity in various animal models of inflammation. This compound has been shown to reduce inflammation in the joints of rats with induced arthritis and to reduce inflammation in the colon of mice with induced colitis. Additionally, this compound has been shown to reduce pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide in lab experiments is its potent anti-inflammatory activity, which makes it a useful tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored and controlled.
Orientations Futures
There are several potential future directions for research involving 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide. One direction is to investigate the potential of this compound as a treatment for various inflammatory diseases in humans. Another direction is to investigate the potential of this compound as a tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide involves several steps. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methylbenzoyl chloride to produce the intermediate compound, this compound. The intermediate compound is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide has been the focus of several scientific studies due to its potential applications in the field of pharmacology. This compound has been shown to exhibit potent anti-inflammatory activity and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(12(17)6-8)14(22)21-13-7-9(15(18,19)20)3-5-11(13)16/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPCDXGEMBKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)


